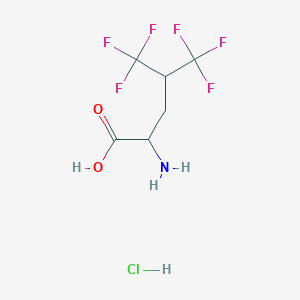

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride

Übersicht

Beschreibung

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H8ClF6NO2 and its molecular weight is 275.57. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride are currently unknown. This compound is a derivative of the amino acid leucine , and it’s possible that it interacts with the same biological targets as leucine, such as mTOR and other proteins involved in protein synthesis and cellular growth .

Mode of Action

Given its structural similarity to leucine, it may interact with its targets in a similar manner . Leucine is known to activate mTOR, a kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Biochemical Pathways

If it acts similarly to leucine, it could influence the mtor pathway, which plays a key role in cellular growth and metabolism .

Result of Action

If it acts similarly to leucine, it could stimulate protein synthesis and cellular growth by activating the mTOR pathway .

Biologische Aktivität

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride, also known as (S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid (CAS Number: 149560-64-5), is a fluorinated amino acid that has garnered interest due to its unique structural properties and potential biological activities. This compound is characterized by multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions.

- Molecular Formula : C6H7F6NO2

- Molecular Weight : 239.12 g/mol

- IUPAC Name : (S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid

- InChI Key : MNZLMQYCEWHPPS-REOHCLBHSA-N

The biological activity of this compound is primarily linked to its role as a competitive antagonist at certain neurotransmitter receptors. Its structural similarity to natural amino acids allows it to interact with various biological pathways.

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in the context of opioid receptors. Research indicates that it may exhibit partial agonist activity at the μ-opioid receptor (MOP), potentially modulating pain pathways without the full spectrum of side effects associated with traditional opioids .

- G Protein-Coupled Receptors (GPCRs) : Studies suggest that this compound can bias signaling through GPCRs, which are critical in many physiological processes including pain modulation and neuroprotection .

- Antinociceptive Effects : Experimental models have demonstrated that derivatives of this compound can produce significant antinociceptive effects, indicating potential therapeutic applications in pain management .

In Vitro Studies

A series of in vitro experiments have evaluated the pharmacological profile of this compound. Key findings include:

- cAMP Formation : The compound was tested for its ability to modulate cyclic AMP (cAMP) levels in neuronal cultures. Results indicated that it could effectively alter cAMP signaling pathways, which are crucial for various cellular responses .

- β-Arrestin Recruitment : In assays measuring β-arrestin recruitment at MOP, it was found that this compound exhibited lower recruitment compared to traditional opioids, suggesting a potentially safer profile with reduced risk for adverse effects like respiratory depression .

In Vivo Studies

In vivo studies have further explored the analgesic properties of this compound:

- Pain Models : In animal models of acute pain, administration of this compound resulted in significant pain relief comparable to morphine but without the associated side effects such as tolerance development .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H7F6ClN2O2

- Molecular Weight : 239.12 g/mol

- CAS Number : 1214114-26-7

- Physical Appearance : White solid, soluble in water and many organic solvents.

Synthesis of Complex Compounds

This compound serves as a versatile intermediate in the synthesis of various complex compounds. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting molecules, making them suitable for pharmaceutical applications. Researchers utilize it to create scaffolds for drug discovery and development.

Pharmaceutical Development

The compound's structure allows for modifications that can lead to the development of new therapeutic agents. It has been investigated for potential use in:

- Antiviral drugs : The incorporation of fluorinated amino acids can improve the efficacy and selectivity of antiviral agents.

- Anticancer therapies : Fluorinated compounds often exhibit enhanced biological activity, making them candidates for cancer treatment research.

Agrochemical Formulations

In agrochemistry, 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride is used to develop novel pesticides and herbicides. The fluorinated structure may lead to increased potency and reduced environmental impact compared to traditional compounds.

Case Study 1: Drug Synthesis

A study demonstrated the use of this compound in synthesizing a new class of antiviral agents. The introduction of trifluoromethyl groups significantly enhanced the compound's interaction with viral proteins, leading to improved efficacy in vitro.

Case Study 2: Agrochemical Development

Research highlighted the potential of fluorinated amino acids in creating more effective herbicides. The incorporation of hexafluoroleucine derivatives showed a marked increase in herbicidal activity against specific weed species while minimizing phytotoxicity to crops.

Comparative Analysis Table

| Application Area | Key Benefits | Research Findings |

|---|---|---|

| Pharmaceutical | Enhanced efficacy and selectivity | Improved antiviral activity in vitro |

| Agrochemical | Increased potency and reduced toxicity | Higher herbicidal activity with lower crop damage |

| Organic Synthesis | Versatile building block | Facilitates complex compound formation |

Eigenschaften

IUPAC Name |

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO2.ClH/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15;/h2-3H,1,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUTYNRQCLMYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936620 | |

| Record name | 5,5,5,5',5',5'-Hexafluoroleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16198-60-0, 1214114-26-7 | |

| Record name | 5,5,5,5',5',5'-Hexafluoroleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.